REACTION_CXSMILES
|
Cl[C:2]([F:12])([C:9]([OH:11])=[O:10])[C:3]([F:8])([F:7])[C:4]([OH:6])=[O:5]>O1CCOCC1.[Zn]>[F:7][C:3]([F:8])([CH:2]([F:12])[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(C(=O)O)(F)F)(C(=O)O)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
85 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield a viscous liquid which
|
Type
|
CUSTOM
|
Details
|
was decanted from the unreacted zinc
|
Type
|
CUSTOM
|
Details
|
Most of the dioxane was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 100 ml H2O
|
Type
|
ADDITION
|
Details
|
a solution of 7.7 ml of concentrated H2SO4 in 25 ml of water was added
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ether (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(C(C(=O)O)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 40.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |